molecular formula C16H20N4O3S2 B2774403 (E)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1904619-58-4

(E)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2774403
CAS No.: 1904619-58-4
M. Wt: 380.48
InChI Key: REGGHLLQWBYHAP-AATRIKPKSA-N
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Description

(E)-1-(4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic small molecule featuring a 1,4-diazepanone core, a key scaffold investigated for its potential to interact with biological targets . The compound's structure incorporates a sulfonyl group from a 1-methyl-1H-imidazole moiety and a distinct (E)-configured thiophen-2-ylprop-en-one side chain. This specific architecture, particularly the 1,4-diazepan-2-one core, is of significant interest in medicinal chemistry and pharmacology research . Compounds based on the 1,4-diazepanone structure have been explored for their activity as receptor antagonists, including melanocortin-5 receptor (MC5R) antagonists, indicating potential for research into various physiological pathways . The presence of the imidazole and thiophene heterocycles, which are common pharmacophores, further suggests potential for diverse bioactivity, as such structures are often utilized in the development of viral polymerase inhibitors and other therapeutic agents . This product is provided for research purposes to support investigations in drug discovery, chemical biology, and enzyme inhibition studies . It is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c1-18-12-15(17-13-18)25(22,23)20-8-3-7-19(9-10-20)16(21)6-5-14-4-2-11-24-14/h2,4-6,11-13H,3,7-10H2,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGGHLLQWBYHAP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known by its CAS number 1903093-97-9, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₆H₂₀N₄O₃S₂
  • Molecular Weight : 380.48 g/mol
  • Structure : It features a thiophene ring and a diazepane moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole moiety is known for its capacity to bind to metal ions and active sites of enzymes, while the sulfonyl group can engage in hydrogen bonding and electrostatic interactions, modulating enzyme activity and leading to various biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (E)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit vital metabolic processes.

Enzyme Inhibition

This compound has been tested for its ability to inhibit various enzymes. In particular:

  • Glycosidases : The compound may act as an iminosugar inhibitor, mimicking the transition state of glycosidic cleavage. This mechanism has been explored in the context of treating lysosomal storage disorders such as Gaucher disease.
Enzyme TypeActivity ObservedReference
GlycosidasesInhibition
Protein KinasesModulation

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Gaucher Disease : A study demonstrated that compounds with similar structures increased the translocation of glucocerebrosidase (GC) to lysosomes in fibroblasts from Gaucher patients. This sugg

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for (E)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the diazepane ring and subsequent coupling with a thiophene-containing enone. Key steps include:

  • Sulfonylation : Reacting 1-methyl-1H-imidazole-4-sulfonyl chloride with 1,4-diazepane under basic conditions (e.g., triethylamine in dichloromethane) .
  • Enone Formation : Using a Claisen-Schmidt condensation between the sulfonylated diazepane and thiophene-2-carbaldehyde, followed by purification via column chromatography .
  • Characterization : Confirmation of the (E)-isomer requires NMR spectroscopy (e.g., coupling constants in 1H^1H-NMR for olefinic protons) and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural validation combines:

  • Spectroscopic Techniques : 1H^1H- and 13C^{13}C-NMR to identify sulfonyl, diazepane, and thiophene moieties .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated in related imidazole derivatives .
  • Elemental Analysis : Matching experimental vs. calculated C/H/N/S values to ensure purity .

Advanced Research Questions

Q. How can experimental design address steric hindrance during sulfonylation of the diazepane ring?

  • Methodological Answer : Steric challenges arise from the bulky 1-methylimidazole group. Strategies include:

  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance reactant mobility .
  • Temperature Control : Slow addition of sulfonyl chloride at 0–5°C to minimize side reactions .
  • Catalysis : Employing DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
    • Data Contradiction : If yields remain low, alternative protecting groups (e.g., tert-butyloxycarbonyl) for the diazepane nitrogen may be tested .

Q. What analytical approaches resolve discrepancies in spectral data for this compound?

  • Methodological Answer : Contradictions in NMR or MS data may stem from:

  • Tautomerism : The imidazole ring’s tautomeric forms can shift proton signals. Use 15N^{15}N-NMR or variable-temperature NMR to stabilize the dominant form .
  • Impurity Identification : Compare HPLC retention times with synthetic intermediates to detect unreacted starting materials .
  • Computational Validation : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and cross-validate experimental data .

Q. How can researchers design assays to evaluate the compound’s biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural motifs:

  • Kinase Inhibition : The sulfonamide and diazepane groups suggest potential kinase binding. Use enzymatic assays (e.g., ADP-Glo™) with recombinant kinases .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY) to track intracellular localization in cancer cell lines .
  • Toxicity Profiling : Assess acute toxicity (oral/dermal) per OECD guidelines, referencing hazard classifications for structurally similar imidazoles .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets, leveraging crystallographic data from related compounds (e.g., PDB: 3WVR) .
  • MD Simulations : GROMACS for 100-ns trajectories to evaluate stability of ligand-protein complexes .
  • QSAR Modeling : Correlate substituent effects (e.g., thiophene vs. furan) on activity using datasets from PubChem .

Experimental Design Considerations

Q. How should researchers mitigate toxicity risks during synthesis?

  • Methodological Answer :

  • Safety Protocols : Use fume hoods and PPE, as imidazole derivatives may exhibit acute toxicity (Category 4 for oral/dermal exposure) .
  • Waste Management : Neutralize sulfonyl chloride residues with aqueous bicarbonate before disposal .

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